molecular formula C10H11BrFNO B8202422 2-Bromo-4-cyclobutoxy-5-fluoroaniline

2-Bromo-4-cyclobutoxy-5-fluoroaniline

Cat. No.: B8202422
M. Wt: 260.10 g/mol
InChI Key: UPOOWIRSCMDODC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutoxy-5-fluoroaniline is a substituted aromatic amine featuring a bromine atom at position 2, a fluorine atom at position 5, and a cyclobutoxy group at position 4.

Properties

IUPAC Name

2-bromo-4-cyclobutyloxy-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-7-4-10(8(12)5-9(7)13)14-6-2-1-3-6/h4-6H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOOWIRSCMDODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C(=C2)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclobutoxy-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyclobutoxy-5-fluoroaniline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction mixture is often maintained at a specific temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and solvents is carefully selected to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclobutoxy-5-fluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-4-cyclobutoxy-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands. Its structural features allow for specific interactions with biological targets.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyclobutoxy-5-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity. The cyclobutoxy group can provide steric hindrance, further modulating its interactions with targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-Bromo-4-cyclobutoxy-5-fluoroaniline and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
This compound Br (2), cyclobutoxy (4), F (5) C₁₀H₁₀BrFNO 274.1 (calc.) Not provided Cyclic ether group, high steric bulk
4-Bromo-5-fluoro-2-methylaniline Br (4), F (5), CH₃ (2) C₇H₇BrFN 204.04 52723-82-7 Methyl group enhances stability
4-Bromo-2-fluoro-5-propoxyaniline Br (4), F (2), OCH₂CH₂CH₃ (5) C₉H₁₁BrFNO 248.10 (calc.) 84478-69-3 Linear alkoxy chain, improved solubility
2-Bromo-4-fluoro-6-methylaniline Br (2), F (4), CH₃ (6) C₇H₇BrFN 204.04 202865-77-8 Methyl at para position, similarity score 0.84
Key Observations:
  • Substituent Effects : The cyclobutoxy group introduces significant steric hindrance compared to methyl or linear alkoxy groups (e.g., propoxy). This may reduce reactivity in electrophilic substitutions but enhance selectivity in cross-coupling reactions.
  • Electronic Properties : Bromine and fluorine act as electron-withdrawing groups, directing further substitution to meta/para positions. The cyclobutoxy group, being an ether, offers moderate electron-donating effects via oxygen lone pairs.
  • Solubility : Linear alkoxy chains (e.g., propoxy in 4-Bromo-2-fluoro-5-propoxyaniline) likely improve solubility in organic solvents compared to the cyclic cyclobutoxy group .

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